molecular formula C16H13N3O3S B2392006 Ethyl 3-(benzo[d][1,2,3]thiadiazole-6-carboxamido)benzoate CAS No. 950248-43-8

Ethyl 3-(benzo[d][1,2,3]thiadiazole-6-carboxamido)benzoate

Cat. No. B2392006
CAS RN: 950248-43-8
M. Wt: 327.36
InChI Key: GIHPYMQFBKBRII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(benzo[d][1,2,3]thiadiazole-6-carboxamido)benzoate (BTDCB) is a novel compound with a diverse range of applications in various fields of research and industry. It contains a benzo[d][1,2,3]thiadiazole core, which is a bicyclic aromatic chemical composed of a benzene ring fused to a 1,2,3-thiadiazole .


Molecular Structure Analysis

The benzo[d][1,2,3]thiadiazole core is planar, with multiple bond character indicated by N-N and S-N distances of 128 and 171 picometers, respectively . The aromaticity of the molecule is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Benzo[d][1,2,3]thiadiazole is less nucleophilic than naphthalene, and its nitration is slow . Many of its simple derivatives have been made from 2-aminothiophenols already having additional substituents .


Physical And Chemical Properties Analysis

The benzo[d][1,2,3]thiadiazole core is a colorless solid, soluble in organic solvents . It has a molar mass of 136.17 g·mol −1, a density of 1.499 g/cm 3, a melting point of 36–37 °C, and a boiling point of 220.5 °C .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques : The synthesis of related benzo[d][1,2,3]thiadiazole derivatives involves substitution, esterification, diazotization, and reduction processes. These methods are fundamental for producing various compounds with potential applications in medicinal chemistry and materials science. For example, Ethyl benzo[d][1,2,3] thiadiazole-7-carboxylate was synthesized from 2-chloro-3, 5-dinitro-benzoic acid, showcasing the versatility of benzo[d][1,2,3]thiadiazole derivatives in synthetic chemistry (Bian Qinghua, 2005).

Chemical Reactions and Modifications : Compounds similar to Ethyl 3-(benzo[d][1,2,3]thiadiazole-6-carboxamido)benzoate serve as intermediates for further chemical modifications, leading to the creation of a wide range of products with enhanced properties. For instance, the reaction of carboxylic acid with triphenyl phosphine and diethyl azodicarboxylate has been utilized to form corresponding esters, demonstrating the chemical versatility of these compounds (O. Mitsunobu & M. Yamada, 1967).

Applications in Materials Science

Organic Semiconductors : Benzo[d][1,2,3]thiadiazole derivatives, including structures similar to Ethyl 3-(benzo[d][1,2,3]thiadiazole-6-carboxamido)benzoate, have been employed in the development of organic semiconductors. These compounds are used for applications in transistors, solar cells, photodetectors, and thermoelectrics. The introduction of isomers like isoBT and its fluorinated derivatives into copolymers with tetrathiophene has shown to enable high-performance optoelectronic semiconductors, indicating the potential of such derivatives in electronic devices (Zhihua Chen et al., 2016).

Biological and Medicinal Applications

Antimicrobial and Anticancer Activities : While direct applications of Ethyl 3-(benzo[d][1,2,3]thiadiazole-6-carboxamido)benzoate in biological contexts were not highlighted, related compounds have shown promising antimicrobial and anticancer activities. For instance, new quinazolines with potential antimicrobial properties have been synthesized, showcasing the broad applicability of thiadiazole derivatives in drug development (N. Desai et al., 2007).

properties

IUPAC Name

ethyl 3-(1,2,3-benzothiadiazole-6-carbonylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c1-2-22-16(21)11-4-3-5-12(8-11)17-15(20)10-6-7-13-14(9-10)23-19-18-13/h3-9H,2H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHPYMQFBKBRII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)N=NS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(benzo[d][1,2,3]thiadiazole-6-carboxamido)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.